N-[1-(1,3-thiazol-2-yl)ethyl]aniline
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Overview
Description
N-[1-(1,3-thiazol-2-yl)ethyl]aniline is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)ethyl]aniline typically involves the reaction of aniline with a thiazole derivative. One common method is the coupling of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
- N-[1-(1,3-thiazol-2-yl)ethyl]pyridine
- N-[1-(1,3-thiazol-2-yl)ethyl]thiophene
Uniqueness
N-[1-(1,3-thiazol-2-yl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C11H12N2S/c1-9(11-12-7-8-14-11)13-10-5-3-2-4-6-10/h2-9,13H,1H3 |
InChI Key |
SZFBGSBETSRHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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